HG-7-85-01-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

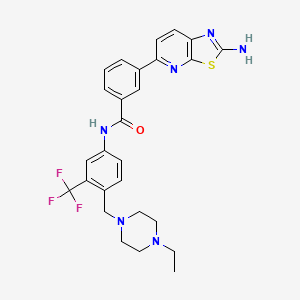

3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N6OS/c1-2-35-10-12-36(13-11-35)16-19-6-7-20(15-21(19)27(28,29)30)32-24(37)18-5-3-4-17(14-18)22-8-9-23-25(33-22)38-26(31)34-23/h3-9,14-15H,2,10-13,16H2,1H3,(H2,31,34)(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKDEWRPCCPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to HG-7-85-01-NH2: A Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01-NH2 is a synthetic small molecule that serves as a critical component in the development of novel therapeutics for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myeloid Leukemia (CML). It is a derivative of the potent ABL kinase inhibitor, HG-7-85-01, and has been specifically functionalized with a primary amine (-NH2) group. This modification allows for its conjugation to other molecular entities, most notably in the creation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.

This technical guide provides a comprehensive overview of this compound, its parent compound HG-7-85-01, and its application in the SNIPER technology, with a focus on SNIPER(ABL)-033.

Core Compound: HG-7-85-01

HG-7-85-01 is a type II ATP-competitive inhibitor that targets the wild-type and mutated forms of the Bcr-Abl kinase, including the highly resistant T315I "gatekeeper" mutation.[1] It also shows inhibitory activity against other kinases such as PDGFRα, Kit, and Src.[2][3] The ability of HG-7-85-01 to inhibit the T315I mutant of Bcr-Abl makes it a valuable scaffold for the development of next-generation CML therapies.[1]

Quantitative Data: Kinase Inhibition Profile of HG-7-85-01

The following table summarizes the in vitro inhibitory activity of HG-7-85-01 against various kinases.

| Kinase Target | IC50 (nM) |

| Bcr-Abl (T315I mutant) | 3 |

| KDR | 20 |

| RET | 30 |

| Other kinases | >2000 |

Data sourced from MedChemExpress.[2]

Cellular Activity of HG-7-85-01

In cellular assays, HG-7-85-01 has demonstrated potent anti-proliferative effects in cell lines expressing BCR-ABL.

| Cell Line Expressing | IC50 (µM) |

| Non-mutant BCR-ABL | 0.06 - 0.14 |

| BCR-ABL-T315I | 0.06 - 0.14 |

Data sourced from MedChemExpress.[4]

This compound: A Warhead for SNIPERs

This compound is the key component that directs the SNIPER molecule to the BCR-ABL protein.[5] By incorporating this ABL inhibitor, the resulting SNIPER can selectively bind to and target BCR-ABL for degradation.[5]

SNIPER(ABL)-033: A BCR-ABL Degrader

SNIPER(ABL)-033 is a well-characterized SNIPER that utilizes this compound as its BCR-ABL targeting ligand.[6][7] The other key components of SNIPER(ABL)-033 are a linker molecule and a derivative of LCL161, which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[7][8] IAPs, such as cIAP1 and XIAP, are E3 ubiquitin ligases that can be recruited by SNIPERs to ubiquitinate the target protein, marking it for degradation by the proteasome.[9][10]

Quantitative Data: Degradation Activity of SNIPER(ABL)-033

| Compound | Target Ligand | E3 Ligase Ligand | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |

DC50 is the concentration required to induce 50% degradation of the target protein. Data sourced from Adooq Bioscience and MedchemExpress.[7][8]

Mechanism of Action: SNIPER Technology

The mechanism of action of SNIPER(ABL)-033 involves the formation of a ternary complex between the BCR-ABL protein, the SNIPER molecule, and an IAP E3 ligase.[11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[9]

Caption: Mechanism of BCR-ABL degradation by SNIPER(ABL)-033.

Experimental Protocols

Synthesis of SNIPER(ABL)-033

The synthesis of SNIPER(ABL)-033 involves the chemical conjugation of this compound with a linker that has a reactive group on one end and is attached to an IAP ligand (LCL161 derivative) on the other. A general procedure is outlined below.

Materials:

-

This compound

-

Linker with a carboxylic acid and a protected amine

-

LCL161 derivative

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel, HPLC system)

Procedure:

-

Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the product by silica gel chromatography.

-

Deprotection of the Linker: a. Dissolve the product from step 1 in a suitable solvent (e.g., DCM). b. Add a deprotecting agent (e.g., TFA for a Boc group). c. Stir at room temperature until deprotection is complete (monitored by LC-MS). d. Evaporate the solvent and deprotecting agent.

-

Conjugation to IAP Ligand: a. Dissolve the deprotected intermediate and the carboxylic acid-functionalized IAP ligand in anhydrous DMF. b. Add HATU, HOBt, and DIPEA. c. Stir at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the final SNIPER(ABL)-033 product by preparative HPLC.

-

Characterization: a. Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Caption: General synthetic workflow for SNIPER(ABL)-033.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to demonstrate the formation of the BCR-ABL::SNIPER::IAP ternary complex in cells.

Materials:

-

K562 cells

-

SNIPER(ABL)-033

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-ABL)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)

Procedure:

-

Cell Treatment and Lysis: a. Treat K562 cells with SNIPER(ABL)-033 or a vehicle control for a short duration (e.g., 1-2 hours). b. Lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G magnetic beads. b. Incubate the pre-cleared lysate with the anti-ABL antibody overnight at 4°C. c. Add protein A/G magnetic beads and incubate for another 2-4 hours. d. Wash the beads several times with wash buffer.

-

Elution and Western Blotting: a. Elute the protein complexes from the beads. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with anti-ABL and anti-cIAP1 antibodies to detect the co-immunoprecipitated proteins.

Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. These pathways include the STAT5, PI3K/Akt, and Ras/MAPK pathways. SNIPER(ABL)-033-mediated degradation of BCR-ABL leads to the downregulation of these signaling cascades.

Caption: BCR-ABL signaling and its inhibition by SNIPER(ABL)-033.

Conclusion

This compound is a valuable chemical probe and a key building block for the development of targeted protein degraders against the clinically important oncoprotein, BCR-ABL. Its utility in the synthesis of SNIPER(ABL)-033 highlights the potential of the SNIPER technology to overcome drug resistance in CML and other cancers. The data and protocols presented in this guide offer a foundation for researchers to further explore and develop this promising therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

An In-depth Technical Guide to the Mechanism of Action of HG-7-85-01-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01-NH2 is a potent and versatile chemical probe primarily utilized as a high-affinity ligand for the ABL kinase in the development of targeted protein degraders. As a derivative of the type II ATP-competitive inhibitor HG-7-85-01, it retains the ability to bind to both wild-type and mutant forms of the Bcr-Abl oncoprotein, including the clinically significant T315I "gatekeeper" mutant. The principal application of this compound is in the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of heterobifunctional molecules that induce the degradation of target proteins. When incorporated into a SNIPER, such as SNIPER(ABL)-033, this compound directs the cellular ubiquitin-proteasome system to the Bcr-Abl kinase, leading to its degradation and subsequent inhibition of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, both as a standalone kinase inhibitor and as a key component of SNIPERs, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism of Action: From Inhibition to Degradation

The mechanism of action of this compound is twofold, defined by the molecular context in which it is employed. As a derivative of HG-7-85-01, its amino-functionalized form allows for its conjugation to other molecules, thereby transforming it from a simple inhibitor into a targeting moiety for induced protein degradation.

As a Kinase Inhibitor: The HG-7-85-01 Moiety

The core of this compound is the HG-7-85-01 scaffold, a potent type II ATP-competitive kinase inhibitor.[1][2] Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain.[2] This mode of action prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[2] This mechanism is particularly effective against kinases with the T315I gatekeeper mutation in Bcr-Abl, which confers resistance to many first- and second-generation inhibitors.[2]

As a Targeting Ligand in SNIPERs

The primary utility of this compound lies in its role as a target-binding ligand in the synthesis of SNIPERs.[3] SNIPERs are heterobifunctional molecules composed of a target protein ligand, a linker, and an E3 ligase ligand.[4][5] In this context, this compound serves as the targeting warhead for the Bcr-Abl oncoprotein.

The general mechanism of a SNIPER utilizing this compound is as follows:

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to the Bcr-Abl kinase via its this compound moiety and to an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (e.g., cIAP1, XIAP) via its IAP ligand moiety.[6][] This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Bcr-Abl protein.

-

Proteasomal Degradation: The polyubiquitinated Bcr-Abl is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[]

-

Catalytic Cycle: The SNIPER molecule is then released and can engage another Bcr-Abl protein and E3 ligase, enabling a catalytic cycle of protein degradation.

It is also noteworthy that SNIPERs can induce the simultaneous degradation of the IAPs they recruit, such as cIAP1.[8]

Quantitative Data

The efficacy of HG-7-85-01 and SNIPERs derived from it has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3 |

| KDR (VEGFR2) | Wild-Type | 20 |

| RET | Wild-Type | 30 |

| Other Kinases | N/A | >2000 |

Data sourced from MedChemExpress and BenchChem.[1][2]

Table 2: Cellular Proliferation Inhibition of HG-7-85-01

| Cell Line Expressing | EC50 (nM) |

| c-Src | 190 |

| T338I Src | 290 |

| T338M Src | 150 |

Data sourced from MedChemExpress.[1]

Table 3: Degradation Activity of Bcr-Abl SNIPERs Utilizing HG-7-85-01

| Compound Name | Target Ligand | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for Bcr-Abl Reduction | Reference Cell Line |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |

Data sourced from MedChemExpress and BenchChem.[1][6]

Signaling Pathways

HG-7-85-01 and its SNIPER derivatives primarily impact the Bcr-Abl signaling pathway, which is central to the pathophysiology of Chronic Myeloid Leukemia (CML).

Inhibition of Bcr-Abl Signaling by HG-7-85-01

By binding to the ATP pocket of the Bcr-Abl kinase, HG-7-85-01 blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates. This leads to the inhibition of major signaling cascades that promote cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. The ultimate cellular outcomes are cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[1][2]

Bcr-Abl Signaling Shutdown via SNIPER-mediated Degradation

SNIPERs containing this compound achieve a more profound and sustained inhibition of Bcr-Abl signaling by physically eliminating the kinase. This not only blocks the catalytic activity but also disrupts any scaffolding functions of the Bcr-Abl protein. The degradation of Bcr-Abl leads to a complete shutdown of its downstream signaling, resulting in potent anti-proliferative and pro-apoptotic effects in Bcr-Abl-dependent cancer cells.[9]

Mandatory Visualizations

Caption: SNIPER(ABL)-033 mechanism of action.

Caption: Western blotting experimental workflow.

Experimental Protocols

Protocol 1: Western Blotting for Bcr-Abl Degradation

This protocol details the procedure for assessing the degradation of Bcr-Abl protein in a CML cell line (e.g., K562) following treatment with a SNIPER.[1]

-

Materials:

-

K562 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SNIPER compound (e.g., SNIPER(ABL)-033) dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Bcr-Abl, anti-cIAP1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

-

Procedure:

-

Cell Treatment: Seed K562 cells and treat with varying concentrations of the SNIPER compound for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (proteasome inhibitor + SNIPER).

-

Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the Bcr-Abl and cIAP1 bands to the loading control (GAPDH).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.

-

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol is for assessing the effect of SNIPER-induced Bcr-Abl degradation on the viability of CML cells.[1]

-

Materials:

-

K562 cells

-

Complete cell culture medium

-

96-well plates

-

SNIPER compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound and incubate for 48 to 72 hours.

-

Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the SNIPER concentration and determine the IC50 value.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (Bcr-Abl:SNIPER:IAP).[1]

-

Materials:

-

K562 cells

-

SNIPER compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-Abl or anti-cIAP1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-Abl and anti-cIAP1)

-

-

Procedure:

-

Cell Treatment and Lysis: Treat K562 cells with the SNIPER compound for a short duration (e.g., 1-2 hours) and lyse with Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody, followed by the addition of Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Bcr-Abl and the IAP E3 ligase to detect their co-precipitation.

-

Conclusion

This compound is a critical research tool that functions as a high-affinity ligand for the Bcr-Abl kinase. While it retains the inhibitory properties of its parent compound, its primary value is in the development of SNIPERs for targeted protein degradation. By recruiting IAP E3 ligases to Bcr-Abl, SNIPERs containing this compound induce the selective degradation of this oncoprotein, offering a powerful and catalytic approach to inhibit its function. The provided quantitative data and experimental protocols serve as a foundation for the further investigation and development of this promising therapeutic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. SNIPERs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

HG-7-85-01-NH2: An In-depth Technical Guide to a Key Ligand for ABL Kinase Inhibition and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01-NH2 is a crucial chemical probe and building block in the study of ABL kinase inhibition and the development of novel cancer therapeutics. As a derivative of the potent, type II ATP-competitive inhibitor HG-7-85-01, it retains the ability to target the ABL kinase, including the formidable T315I "gatekeeper" mutant. The primary significance of this compound lies in its amine functional group, which enables its conjugation to other molecules, most notably in the creation of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to not only inhibit but also induce the targeted degradation of the BCR-ABL oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).

This technical guide provides a comprehensive overview of this compound, focusing on its role as an ABL inhibitor ligand. It details the inhibitory profile of its parent compound, HG-7-85-01, presents its application in the context of SNIPERs, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibitory Activity of HG-7-85-01

The inhibitory activity of HG-7-85-01, the parent compound of this compound, has been extensively characterized against a panel of kinases. The amine functionalization in this compound is designed for conjugation and is not expected to significantly alter the kinase binding properties. Therefore, the following data for HG-7-85-01 serves as a strong proxy for the ABL-inhibitory function of this compound.

Table 1: Biochemical IC50 Values of HG-7-85-01 Against Key Kinases

| Target Kinase | Mutant | IC50 (nM) | Notes |

| BCR-ABL | T315I | 3 | A key gatekeeper mutation conferring resistance to many TKIs.[1] |

| KDR (VEGFR2) | Wild-type | 20 | |

| RET | Wild-type | 30 | |

| Other kinases | - | >2000 | Demonstrates selectivity for its primary targets.[1] |

Table 2: Cellular Proliferation IC50 Values of HG-7-85-01

| Cell Line | Expressed Kinase(s) | IC50 (µM) |

| Ba/F3 | BCR-ABL | 0.06-0.14 |

| Ba/F3 | BCR-ABL-T315I | 0.06-0.14 |

Table 3: Degradation Activity of SNIPER(ABL)-033 (HG-7-85-01 Conjugate)

| Compound | Description | DC50 (µM) | Target Protein |

| SNIPER(ABL)-033 | HG-7-85-01 conjugated to an IAP ligand (LCL161 derivative) | 0.3 | BCR-ABL |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for assessing the activity of ABL inhibitors and related PROTACs.

In Vitro Kinase Activity Assay (Radiometric)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ABL kinase.

Methodology:

-

Protein Expression and Purification: Recombinant ABL kinase domain (wild-type or mutant) is expressed in and purified from an appropriate system (e.g., baculovirus-infected insect cells).

-

Assay Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate (e.g., biotinylated Abltide), and ATP, typically radiolabeled with ³³P.

-

Compound Incubation: A serial dilution of the test compound (e.g., HG-7-85-01) is added to the wells and incubated with the kinase before the addition of ATP to allow for binding.

-

Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then terminated by the addition of a stop solution (e.g., EDTA).

-

Detection of Phosphorylation: The phosphorylated substrate is captured (e.g., on a streptavidin-coated plate for a biotinylated substrate), and the incorporated radioactivity is measured using a scintillation counter.

-

IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cells expressing the target kinase.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: A serial dilution of the test compound is added to the cells, and the plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell growth inhibition is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the data and fitting it to a dose-response curve.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC or SNIPER molecule.

Methodology:

-

Cell Treatment: Cells are treated with the degrader molecule at various concentrations and for different time points.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of the target protein is normalized to the loading control to determine the extent of degradation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its application.

References

The Role of HG-7-85-01-NH2 in SNIPER Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Among the various strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. A specific class of these degraders, known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), utilize the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component. This technical guide delves into the core of SNIPER technology by focusing on a key chemical tool: HG-7-85-01-NH2.

This compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. It serves as a high-affinity ligand for the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). By incorporating this compound into a heterobifunctional SNIPER molecule, researchers can specifically target the BCR-ABL protein for degradation, presenting a promising alternative to conventional kinase inhibition. This guide will provide an in-depth overview of the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways related to the use of this compound in SNIPER technology.

Mechanism of Action: IAP-Mediated Protein Degradation

SNIPERs are chimeric molecules composed of three key components: a ligand that binds to the target protein (in this case, this compound for BCR-ABL), a ligand that recruits an IAP E3 ligase (such as derivatives of LCL161 or Bestatin), and a linker that connects the two. The fundamental mechanism of action involves the SNIPER molecule acting as a molecular bridge to induce the formation of a ternary complex between the target protein and the IAP E3 ligase.[1][2]

Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis. A key feature of SNIPERs is their catalytic nature; after the degradation of the target protein, the SNIPER molecule is released and can engage another target protein and E3 ligase, initiating another cycle of degradation.[3] SNIPERs have been shown to recruit cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) to mediate the degradation of their target proteins.[4]

Data Presentation: Quantitative Analysis of SNIPER Efficacy

The efficacy of SNIPERs is primarily evaluated by their ability to induce the degradation of the target protein. A key metric is the DC50 value, which represents the concentration of the SNIPER compound required to achieve 50% degradation of the target protein. The following tables summarize the degradation activity of various SNIPERs targeting BCR-ABL, including those utilizing the HG-7-85-01 scaffold.

| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 for BCR-ABL Reduction (µM) | Reference Cell Line |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 [1][5] | K562 [6] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10[1] | Not Specified |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[1] | Not Specified |

| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not Specified | Not Specified |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20[7] | Not Specified |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[8] | Not Specified |

| SNIPER(ABL)-050 | Imatinib | MV-1 | Not Specified | Not Specified |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10[5] | Not Specified |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01[9] | Not Specified |

Experimental Protocols

Synthesis of SNIPER(ABL)-033

This protocol outlines a generalized approach for the synthesis of SNIPER(ABL)-033, which involves the conjugation of this compound with an IAP ligand via a suitable linker.[6]

Materials:

-

This compound

-

Carboxylic acid-functionalized linker

-

Amine-functionalized IAP ligand (e.g., LCL161 derivative)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, preparative HPLC system)

Procedure:

-

Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the intermediate product by silica gel column chromatography.

-

Coupling of IAP Ligand: a. Dissolve the purified intermediate from the previous step and the amine-functionalized IAP ligand in anhydrous DMF. b. Add coupling reagents and base as in step 1. c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the final SNIPER(ABL)-033 product by preparative HPLC.

-

Characterization: a. Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Western Blotting for BCR-ABL Degradation

This protocol details the procedure for assessing the degradation of the BCR-ABL protein in a CML cell line (e.g., K562) following treatment with a SNIPER.[6]

Materials:

-

K562 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SNIPER compound (e.g., SNIPER(ABL)-033) dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Treatment: a. Seed K562 cells in a 6-well plate and allow them to grow to the desired confluency. b. Treat the cells with increasing concentrations of the SNIPER compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO). c. As a control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the SNIPER.

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of each lysate using the BCA protein assay.

-

Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the BCR-ABL and cIAP1 bands to the loading control (GAPDH). c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of SNIPER-induced BCR-ABL degradation on the viability of CML cells.[6]

Materials:

-

K562 cells

-

Complete cell culture medium

-

SNIPER compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: a. Seed K562 cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).

-

MTT Incubation and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the SNIPER concentration to determine the IC50 value.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (BCR-ABL:SNIPER:IAP).[4][6]

Materials:

-

K562 cells

-

SNIPER compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-ABL or anti-cIAP1)

-

Protein A/G magnetic beads

-

Wash buffer and elution buffer

-

Primary antibodies for Western blotting (anti-ABL and anti-cIAP1)

Procedure:

-

Cell Treatment and Lysis: a. Treat K562 cells with the SNIPER compound or vehicle control. b. Lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G magnetic beads. b. Incubate the lysates with the immunoprecipitating antibody overnight at 4°C. c. Add protein A/G magnetic beads to capture the antibody-protein complexes. d. Wash the beads extensively with wash buffer.

-

Elution and Western Blotting: a. Elute the protein complexes from the beads using elution buffer. b. Analyze the eluted proteins by Western blotting using antibodies against BCR-ABL and cIAP1. The presence of both proteins in the immunoprecipitate from the SNIPER-treated sample confirms the formation of the ternary complex.

Visualization of Signaling Pathways and Experimental Workflows

Caption: SNIPER-mediated degradation of BCR-ABL.

Caption: Experimental workflow for Western Blot analysis.

Caption: BCR-ABL signaling and its inhibition by SNIPERs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Development of HG-7-85-01-NH2

This technical guide provides a comprehensive overview of the discovery, development, and application of HG-7-85-01-NH2, a crucial chemical probe in the field of targeted protein degradation. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, mechanism of action, and experimental use.

Introduction

This compound is an amino-functionalized derivative of the potent type II ATP-competitive kinase inhibitor, HG-7-85-01. The parent compound, HG-7-85-01, was developed as a dual Bcr-Abl/Src inhibitor with significant activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common cause of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] The addition of a primary amine to the HG-7-85-01 scaffold provides a versatile chemical handle for conjugation, making this compound a valuable building block for the synthesis of heterobifunctional molecules, particularly Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[3] These SNIPERs are designed to recruit the Inhibitor of Apoptosis Proteins (IAPs) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Data Presentation

The following tables summarize the quantitative data for the parent compound, HG-7-85-01, and SNIPERs derived from it.

Table 1: Kinase Inhibition Profile of HG-7-85-01 [2]

| Target Kinase | IC50 (nM) |

| Bcr-Abl (T315I) | 3 |

| KDR | 20 |

| RET | 30 |

| Other Kinases | >2000 |

Table 2: Cellular Proliferation Inhibition by HG-7-85-01 [2]

| Cell Line | Expressed Kinase | EC50 (µM) |

| Ba/F3 | Bcr-Abl | 0.06-0.14 |

| Ba/F3 | Bcr-Abl (T315I) | 0.06-0.14 |

| Ba/F3 | c-Src | 0.19 |

| Ba/F3 | T338I Src | 0.29 |

| Ba/F3 | T338M Src | 0.15 |

Table 3: Degradation Activity of BCR-ABL SNIPERs Derived from HG-7-85-01 [4]

| Compound Name | E3 Ligase Ligand | DC50 (µM) in K562 cells |

| SNIPER(ABL)-033 | LCL161 derivative | 0.3 |

Experimental Protocols

Synthesis of HG-7-85-01 (Parent Compound)

The synthesis of HG-7-85-01 has been reported in the scientific literature.[2] A detailed, step-by-step protocol based on this literature is provided below.

Materials:

-

Starting materials and reagents can be sourced from commercial suppliers.

-

Anhydrous solvents (DMF, DCM)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Purification supplies (silica gel, HPLC system)

Procedure:

The synthesis of the core scaffold of HG-7-85-01 involves a multi-step process, typically culminating in an amide coupling reaction. A generalized scheme is as follows:

-

Synthesis of the thiazolo[5,4-b]pyridine core: This heterocyclic system is generally prepared through a condensation reaction between a substituted aminopyridine and a thiazole precursor.

-

Functionalization of the core: The core is then functionalized with the cyclopropanecarboxamide group at the 2-position.

-

Synthesis of the substituted benzoyl chloride: The N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide moiety is synthesized separately. This typically involves the formation of an amide bond between 3-carboxybenzoic acid and the appropriately substituted aniline.

-

Final amide coupling: The thiazolo[5,4-b]pyridine core is coupled with the substituted benzoyl chloride via an amide bond formation reaction to yield HG-7-85-01.

Note: For a detailed, step-by-step synthesis with characterization data, please refer to the original publication by Weisberg et al. (2010).[2]

Proposed Synthesis of this compound

General Synthesis of a SNIPER from this compound

This protocol outlines a general approach for conjugating this compound to an IAP ligand to form a SNIPER.[3]

Materials:

-

This compound

-

Linker with a carboxylic acid and a reactive group for IAP ligand conjugation (e.g., a PEG linker)

-

IAP ligand with a compatible reactive group (e.g., LCL161 derivative)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (silica gel for column chromatography, HPLC system)

Procedure:

-

Linker Conjugation to this compound: a. Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the product by preparative HPLC.

-

Conjugation of the Linker-HG-7-85-01 Intermediate to the IAP Ligand: a. The purified intermediate from the previous step is then reacted with the IAP ligand. The specific reaction will depend on the reactive groups on the linker and the IAP ligand (e.g., click chemistry, amide coupling). b. Monitor the reaction by LC-MS. c. Upon completion, purify the final SNIPER product by preparative HPLC.

-

Characterization: a. Confirm the identity and purity of the final SNIPER compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Cell-Based Proliferation Assay

This assay is used to determine the effect of HG-7-85-01 or its derivatives on the proliferation of cancer cell lines.[2]

Materials:

-

Cancer cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl)

-

Cell culture medium and supplements

-

This compound or SNIPER compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the appropriate wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.

Western Blot Analysis for Protein Degradation

This protocol is used to assess the degradation of a target protein (e.g., BCR-ABL) induced by a SNIPER.

Materials:

-

Cell line expressing the target protein (e.g., K562)

-

SNIPER compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-ABL, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cells with the SNIPER compound at various concentrations for a specified time.

-

Cell Lysis: Harvest and lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH).

Mandatory Visualization

Signaling Pathway

Caption: SNIPER-mediated degradation of the BCR-ABL oncoprotein.

Experimental Workflow

Caption: General experimental workflow for SNIPER development.

Logical Relationship

Caption: Logical progression leading to this compound development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | C31H31F3N6O2S | CID 51359962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An update on dual Src/Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HG-7-85-01-NH2 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide focuses on HG-7-85-01-NH2, a key chemical entity for the development of a specific class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).

This compound is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. The presence of the primary amine (-NH2) provides a crucial chemical handle for its conjugation to a linker and subsequently to a ligand for an E3 ubiquitin ligase. In the context of SNIPERs, this compound serves as the "warhead" that specifically binds to the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). By incorporating this compound into a SNIPER construct, researchers can effectively target Bcr-Abl for degradation, presenting a promising alternative to conventional kinase inhibition.[1]

Mechanism of Action: The SNIPER Approach

SNIPERs utilizing this compound operate by forming a ternary complex between the Bcr-Abl protein and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the Bcr-Abl protein. The polyubiquitinated Bcr-Abl is then recognized and degraded by the 26S proteasome.[2]

References

An In-depth Technical Guide to the Core Properties of HG-7-85-01-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01-NH2 is a crucial chemical probe and building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. As a derivative of the potent Bcr-Abl inhibitor HG-7-85-01, this amino-functionalized molecule serves as a high-affinity ligand for the Bcr-Abl kinase. Its primary application is in the synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of proteolysis-targeting chimeras (PROTACs). By linking this compound to a ligand for an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs), researchers can create heterobifunctional molecules that induce the degradation of the Bcr-Abl oncoprotein. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, biological activity, and its application in the development of potent Bcr-Abl degraders.

Physicochemical Properties

This compound is a complex small molecule designed as a derivative of a nilotinib-dasatinib hybrid structure. The introduction of an amine group provides a key functional handle for conjugation to linker molecules in the synthesis of SNIPERs.

| Property | Value | Reference |

| CAS Number | 1258391-29-5 | [1][2][3] |

| Chemical Formula | C27H27F3N6OS | [2] |

| Molecular Weight | 540.60 g/mol | [2] |

| Parent Compound | HG-7-85-01 | [1] |

| Parent Compound CAS No. | 1258391-13-7 | [4] |

| Parent Compound Formula | C31H31F3N6O2S | [4] |

| Parent Compound MW | 608.68 g/mol | [4] |

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its role as a warhead for SNIPERs that target the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia (CML).[5] The parent compound, HG-7-85-01, is a potent type II ATP-competitive inhibitor of the ABL kinase, including the gatekeeper mutant T315I, which confers resistance to many tyrosine kinase inhibitors (TKIs).[6][7]

Kinase Inhibition Profile of Parent Compound (HG-7-85-01)

Understanding the inhibitory activity of the parent compound is crucial for appreciating the targeting specificity of SNIPERs derived from this compound.

| Kinase Target | IC50 (nM) | Reference |

| Bcr-Abl (T315I mutant) | 3 | [6] |

| KDR | 20 | [6] |

| RET | 30 | [6] |

| Wild-type Bcr-Abl | 60 - 140 | [6] |

Targeted Protein Degradation

When incorporated into a SNIPER, such as SNIPER(ABL)-033, this compound directs the E3 ligase machinery to the Bcr-Abl protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][8] This degradation mechanism offers a distinct advantage over simple inhibition, as it can eliminate the entire protein, potentially overcoming resistance mechanisms and leading to a more durable therapeutic response.

| SNIPER Compound | Target Ligand | E3 Ligase Ligand | DC50 (µM) for Bcr-Abl | Reference |

| SNIPER(ABL)-033 | This compound | LCL161 derivative | 0.3 | [8][9] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | [8] |

Experimental Protocols

Synthesis of SNIPER(ABL)-033

This protocol outlines the general steps for the synthesis of a SNIPER molecule by conjugating this compound with an IAP ligand via a linker.

Materials:

-

This compound

-

Linker with a carboxylic acid and a protected amine

-

IAP ligand with a suitable functional group for conjugation

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Deprotection reagents (e.g., TFA)

-

Purification supplies (e.g., silica gel, HPLC system)

Procedure:

-

Linker Conjugation to this compound:

-

Dissolve this compound and the carboxylic acid-functionalized linker in anhydrous DMF.

-

Add HATU, HOBt, and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the product by column chromatography.

-

-

Deprotection of the Linker:

-

Dissolve the purified product in a suitable solvent (e.g., DCM).

-

Add a deprotection reagent (e.g., TFA) and stir at room temperature.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

-

Conjugation to IAP Ligand:

-

Dissolve the deprotected intermediate and the IAP ligand in anhydrous DMF.

-

Add coupling reagents and a base.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

-

Purification:

-

Purify the final SNIPER product by preparative HPLC.

-

Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Western Blot Analysis of Bcr-Abl Degradation

This protocol describes the methodology to assess the degradation of Bcr-Abl protein in a CML cell line (e.g., K562) following treatment with a SNIPER.

Materials:

-

K562 cells

-

SNIPER compound (e.g., SNIPER(ABL)-033)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcr-Abl, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Seed K562 cells in a 6-well plate.

-

Treat the cells with varying concentrations of the SNIPER compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcr-Abl and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the Bcr-Abl signal to the loading control.

-

Signaling Pathway

This compound, as part of a SNIPER molecule, hijacks the cellular ubiquitin-proteasome system to induce the degradation of Bcr-Abl. This targeted degradation effectively shuts down the downstream signaling pathways that are constitutively activated by the Bcr-Abl oncoprotein, leading to the inhibition of cell proliferation and induction of apoptosis in CML cells.

Conclusion

This compound is a valuable chemical tool for the development of targeted protein degraders against the Bcr-Abl oncoprotein. Its high-affinity binding to the ABL kinase, combined with a functional handle for chemical modification, makes it an ideal warhead for the construction of SNIPERs. The ability of these SNIPERs to induce the degradation of Bcr-Abl offers a promising therapeutic strategy for overcoming resistance to traditional tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. Further research into the pharmacokinetics and in vivo efficacy of SNIPERs utilizing this compound is warranted to fully realize their clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

The Role of HG-7-85-01-NH2 in Chronic Myeloid Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis. While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, particularly through mutations in the Abl kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, for instance, confers resistance to many first and second-generation TKIs.

This technical guide provides an in-depth overview of HG-7-85-01, a potent, type II ATP-competitive inhibitor of Bcr-Abl, and its amino-functionalized derivative, HG-7-85-01-NH2. HG-7-85-01 was designed as a hybrid of nilotinib and dasatinib to effectively target both wild-type and mutant forms of Bcr-Abl, including the formidable T315I mutation.[1] this compound retains the core inhibitory properties of the parent compound and serves as a crucial chemical tool for the development of novel therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates. This guide will delve into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways affected by this class of compounds.

Mechanism of Action

HG-7-85-01 is a type II ATP-competitive inhibitor, meaning it binds to the inactive "DFG-out" conformation of the Abl kinase domain. This binding mode stabilizes the inactive state of the enzyme, preventing it from adopting the active conformation required for ATP binding and substrate phosphorylation. This mechanism is distinct from type I inhibitors that bind to the active "DFG-in" conformation. The ability to bind to the DFG-out conformation allows HG-7-85-01 to circumvent the steric hindrance imposed by the bulky isoleucine residue in the T315I gatekeeper mutation, which blocks the binding of many other TKIs.

The amino group in this compound provides a reactive handle for conjugation to other molecules without significantly compromising its binding affinity to the Bcr-Abl kinase. This makes it an invaluable tool for researchers developing targeted protein degraders and other advanced therapeutic modalities.

Quantitative Inhibition Data

The potency of HG-7-85-01 has been evaluated against a panel of Bcr-Abl mutants and other kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various preclinical studies, providing a comparative view of its efficacy.

Table 1: Comparative IC50 Values (nM) of HG-7-85-01 and Other TKIs Against Bcr-Abl Mutants in Cellular Proliferation Assays

| Bcr-Abl Mutant | HG-7-85-01 (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) |

| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |

| G250E | 500 | >10000 | 10 | 150 | 2 |

| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |

| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |

| E255K | 1000 | >10000 | 100 | 5000 | 5 |

| T315I | 3 | >10000 | >5000 | >10000 | 11 |

Note: Data compiled from preclinical studies. Actual values may vary based on experimental conditions.

Table 2: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3 |

| KDR (VEGFR2) | Wild-Type | 20 |

| RET | Wild-Type | 30 |

| Other Kinases | N/A | >2000 |

Bcr-Abl Downstream Signaling Pathways

The constitutive activation of Bcr-Abl tyrosine kinase in CML cells leads to the dysregulation of several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. HG-7-85-01, by inhibiting Bcr-Abl, effectively blocks these aberrant signals. The three major pathways affected are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4][5][6][7]

Caption: Bcr-Abl downstream signaling pathways and inhibition by this compound.

Experimental Protocols

Biochemical Bcr-Abl Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an inhibitor against purified Bcr-Abl kinase.

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute the compound in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the purified Bcr-Abl kinase enzyme (wild-type or mutant) to wells containing kinase buffer and a suitable peptide substrate (e.g., a biotinylated peptide derived from Abltide).

-

Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubation: Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit inhibitor binding to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (at a concentration close to the Km for the enzyme).

-

Incubation: Incubate the reaction plate for 60-120 minutes at a controlled temperature (e.g., 30°C or 37°C).

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based Assay (e.g., FRET): Use a fluorescently labeled substrate that exhibits a change in fluorescence upon phosphorylation.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative activity of this compound on CML cell lines.

Caption: Workflow for a CML cell-based proliferation (MTT) assay.

Methodology:

-

Cell Seeding: Seed a CML cell line (e.g., K562 for wild-type Bcr-Abl or Ba/F3 cells engineered to express specific Bcr-Abl mutants) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo CML Xenograft Model

This protocol provides a representative workflow for evaluating the efficacy of a TKI in a murine xenograft model of CML.

Methodology:

-

Cell Culture: Culture a suitable CML cell line, preferably one that is luciferase-tagged for in vivo imaging (e.g., KCL-22-luc).

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.

-

Cell Implantation: Inject the CML cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) intravenously or subcutaneously into the mice.

-

Tumor Establishment: Monitor the mice for tumor engraftment and growth. For intravenous injections, this can be monitored by bioluminescence imaging. For subcutaneous injections, tumor volume can be measured with calipers.

-

Treatment Initiation: Once tumors are established (e.g., a palpable subcutaneous tumor of ~100-200 mm³ or a detectable bioluminescent signal), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (or its parent compound) and a vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.

-

Monitoring: Monitor tumor growth and the general health of the mice regularly. For subcutaneous models, measure tumor volume 2-3 times per week. For disseminated leukemia models, perform bioluminescence imaging weekly. Record body weights as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when the mice show signs of significant morbidity.

-

Analysis: At the end of the study, collect tumors and/or tissues for further analysis (e.g., histology, western blotting to assess target inhibition). Compare tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.

Conclusion

HG-7-85-01 and its amino-functionalized derivative, this compound, represent significant tools in the ongoing effort to overcome TKI resistance in Chronic Myeloid Leukemia. Their potent inhibitory activity against the T315I "gatekeeper" mutation, a major hurdle in CML therapy, underscores their therapeutic potential. The comprehensive data from biochemical and cellular assays validate the mechanism of action of this class of compounds and provide a strong rationale for their use in CML research. This compound, in particular, opens up new avenues for the development of next-generation targeted therapies, such as PROTACs, which could offer more durable responses for patients with treatment-refractory leukemia. The experimental protocols and pathway analyses provided in this guide are intended to facilitate further investigation and development of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. lornajane.net [lornajane.net]

- 3. medium.com [medium.com]

- 4. youtube.com [youtube.com]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. PI3K-Akt-mTOR pathway and cross-talk with other signaling cascades: (Ras/Raf/MAPK and BCR-ABL) [pfocr.wikipathways.org]

- 7. JAK/STAT, Raf/MEK/ERK, PI3K/Akt and BCR-ABL in cell cycle progression and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of SNIPERs using HG-7-85-01-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce targeted protein degradation.[1] They function by recruiting an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This technology offers a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable."[3]

HG-7-85-01-NH2 is a derivative of the potent ABL kinase inhibitor HG-7-85-01 and serves as a high-affinity ligand for the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1] By incorporating this compound into a SNIPER construct, researchers can specifically target the BCR-ABL protein for degradation, providing an alternative therapeutic approach to kinase inhibition.[1][4]

These application notes provide a comprehensive guide to the synthesis of SNIPERs utilizing this compound, along with detailed protocols for their evaluation.

Data Presentation

The efficacy of SNIPERs is highly dependent on the choice of the target ligand, the IAP ligand, and the linker connecting them. The following tables summarize the degradation and inhibitory activities of various SNIPERs targeting BCR-ABL, including those utilizing the HG-7-85-01 scaffold.

Table 1: Degradation Activity of BCR-ABL SNIPERs [1][5][6]

| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 | Not Specified |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | Not Specified |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | K562 |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 | Not Specified |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 | Not Specified |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 | Not Specified |

Table 2: Inhibitory Activity of the Parent Compound HG-7-85-01 [1]

| Target Kinase | IC50 (nM) |

| BCR-ABL (T315I) | 3 |

| KDR | 20 |

| RET | 30 |

Signaling Pathway and Experimental Workflow

The mechanism of action for SNIPERs and a typical experimental workflow for their synthesis and evaluation are illustrated below.

Caption: SNIPER-mediated protein degradation pathway.

Caption: Experimental workflow for SNIPER synthesis and evaluation.

Experimental Protocols

Protocol 1: General Synthesis of a SNIPER from this compound

This protocol outlines a generalized approach for the synthesis of a SNIPER, such as SNIPER(ABL)-033, by conjugating this compound with an IAP ligand (e.g., an LCL161 derivative) via a suitable linker.[1]

Materials:

-

This compound

-

Linker with a carboxylic acid and a reactive group for IAP ligand conjugation (e.g., a PEG linker with a terminal NHS ester)

-

IAP ligand with a compatible reactive group (e.g., LCL161 derivative with a terminal amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, preparative HPLC system)

Procedure:

Step 1: Linker Conjugation to this compound

-

Dissolve this compound (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the intermediate product by silica gel column chromatography.

Step 2: Conjugation of the Linker-HG-7-85-01 Intermediate to the IAP Ligand

-

Dissolve the NHS ester-functionalized linker-HG-7-85-01 intermediate (1.0 eq) and the amine-functionalized IAP ligand (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final SNIPER product by preparative HPLC.

Characterization: Confirm the identity and purity of the final SNIPER compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol 2: Evaluation of BCR-ABL Protein Degradation by Western Blot

This protocol details the procedure for assessing the degradation of the BCR-ABL protein in a CML cell line (e.g., K562) following treatment with a synthesized SNIPER.[1]

Materials:

-

K562 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SNIPER compound (dissolved in DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABL, anti-cIAP1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-